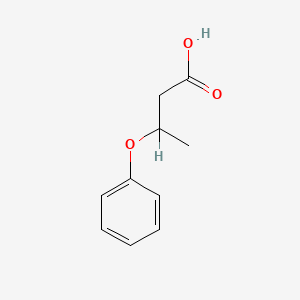

3-Phenoxybutanoic acid

描述

Structure

3D Structure

属性

IUPAC Name |

3-phenoxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-8(7-10(11)12)13-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBJWHMYVHYDATM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)OC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30983074 | |

| Record name | 3-Phenoxybutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30983074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64508-87-8 | |

| Record name | Butanoic acid, 3-phenoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064508878 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Phenoxybutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30983074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 3 Phenoxybutanoic Acid

Conventional and Contemporary Synthetic Pathways to 3-Phenoxybutanoic Acid

The construction of the this compound molecule can be achieved through several synthetic routes, primarily involving the formation of the ether linkage between a phenol (B47542) and a four-carbon chain.

The synthesis of this compound often relies on catalyst-mediated reactions to facilitate the ether bond formation. Classic methods like the Williamson ether synthesis and the Mitsunobu reaction are commonly employed. wikipedia.orgwvu.edumasterorganicchemistry.comnih.govwikipedia.org

The Williamson ether synthesis involves the reaction of a phenoxide ion with a suitable 4-carbon electrophile, such as an alkyl halide or sulfonate. masterorganicchemistry.comwikipedia.org This reaction proceeds via an SN2 mechanism and is effective for primary alkyl halides. masterorganicchemistry.comwikipedia.org The phenoxide is typically generated in situ by treating phenol with a strong base like sodium hydride. youtube.com

The Mitsunobu reaction provides an alternative route, allowing for the coupling of phenol with a secondary alcohol, such as ethyl 3-hydroxybutanoate, in the presence of a phosphine (B1218219) (e.g., triphenylphosphine) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD). wikipedia.orgnih.govorganic-chemistry.org This reaction is known for its mild conditions and stereospecificity, proceeding with an inversion of configuration at the alcohol's stereocenter. wikipedia.orgnih.gov

More contemporary approaches may utilize enzymatic catalysis. For instance, lipases have been used in the kinetic resolution for the asymmetric synthesis of related compounds like (R)-3-phenoxybutanoic acid, highlighting the potential for biocatalysis in producing enantiomerically pure forms. jst.go.jp

The mechanism of the Williamson ether synthesis is a classic bimolecular nucleophilic substitution (SN2). The reaction is initiated by the deprotonation of phenol to form a highly nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of the alkyl halide in a single, concerted step, leading to the formation of the ether bond and the displacement of the halide leaving group. masterorganicchemistry.comwikipedia.orgyoutube.com

The Mitsunobu reaction follows a more complex pathway. wikipedia.orgnih.govorganic-chemistry.org Initially, the triphenylphosphine (B44618) attacks the diethyl azodicarboxylate (DEAD) to form a betaine (B1666868) intermediate. This intermediate then deprotonates the carboxylic acid (in this case, the alcohol's hydroxyl group acts as the pronucleophile) to create an ion pair. The alcohol is then activated by the phosphonium (B103445) species, forming an alkoxyphosphonium salt, which is a good leaving group. Finally, the phenoxide, acting as the nucleophile, displaces the activated alcohol via an SN2 attack, resulting in the formation of the ether with inversion of stereochemistry. wikipedia.orgnih.gov

Derivatization Strategies and Functionalization of the this compound Scaffold

The this compound structure offers multiple sites for chemical modification, including the carboxylic acid group and the aromatic ring, allowing for the synthesis of a diverse range of derivatives.

The carboxylic acid moiety of this compound is a prime target for derivatization to form esters and amides.

Esterification can be achieved through various methods. The Fischer esterification, involving reaction with an alcohol under acidic conditions, is a traditional approach. A milder and widely used method is the Steglich esterification , which employs dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.org This method is particularly useful for sterically hindered alcohols. organic-chemistry.org Other coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can also be utilized, often in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to minimize side reactions. peptide.comchemistrysteps.com

Amide synthesis typically involves the activation of the carboxylic acid. One common strategy is the conversion of the carboxylic acid to an acyl chloride using reagents like thionyl chloride or oxalyl chloride. fishersci.itorganic-chemistry.orghud.ac.uk The resulting acyl chloride readily reacts with primary or secondary amines to form the corresponding amide, often in the presence of a base to neutralize the HCl byproduct (Schotten-Baumann reaction). fishersci.ityoutube.com Alternatively, peptide coupling reagents such as DCC or EDC, with or without HOBt, can directly mediate the condensation of the carboxylic acid with an amine to form the amide bond. peptide.comchemistrysteps.comnih.gov

Table 1: Selected Methods for Ester and Amide Synthesis

| Derivative | Reagents and Conditions | Key Features |

|---|---|---|

| Esters | Alcohol, Acid catalyst (e.g., H₂SO₄) | Fischer Esterification, equilibrium-driven. |

| Alcohol, DCC, DMAP (cat.) | Steglich Esterification, mild conditions. organic-chemistry.org | |

| Alcohol, EDC, HOBt | Carbodiimide coupling, good for sensitive substrates. peptide.comchemistrysteps.com | |

| Amides | 1. SOCl₂ or (COCl)₂; 2. Amine, Base | Via acyl chloride, generally high yielding. fishersci.itorganic-chemistry.org |

The modification of the this compound scaffold by introducing heterocyclic rings can lead to compounds with novel biological activities. This can be achieved by using the carboxylic acid group as a handle to build the heterocyclic system.

For example, pyrazole (B372694) derivatives can be synthesized from 1,3-dicarbonyl compounds, which can be prepared from carboxylic acids. The cyclocondensation of these dicarbonyl compounds with hydrazine (B178648) derivatives is a common method for forming the pyrazole ring. nih.gov Another approach involves the 1,3-dipolar cycloaddition of nitrilimines with appropriate dipolarophiles. nih.gov

Oxazole (B20620) derivatives can also be prepared from carboxylic acids. A general method involves the conversion of the carboxylic acid to an activated species, such as an acyl chloride or an in-situ generated activated ester, which then reacts with an α-isocyanoacetate or a similar reagent to form the oxazole ring. nih.govijpbs.com For instance, a carboxylic acid can be activated with a triflylpyridinium reagent and then reacted with an isocyanide to yield a 4,5-disubstituted oxazole. nih.gov

The following table summarizes general strategies for synthesizing pyrazole and oxazole heterocycles that could be applied to this compound.

Table 2: General Strategies for Heterocycle Formation from Carboxylic Acids

| Heterocycle | General Synthetic Approach | Starting Materials from Carboxylic Acid |

|---|---|---|

| Pyrazole | Cyclocondensation | 1,3-Diketone (via Claisen condensation) |

| 1,3-Dipolar Cycloaddition | Not directly from the carboxylic acid | |

| Oxazole | Reaction with α-isocyanoacetates | Activated carboxylic acid (e.g., acyl chloride) |

The synthesis of enantiomerically pure analogues of this compound is crucial for studying their stereospecific interactions with biological targets. This can be achieved through asymmetric synthesis or chiral resolution.

Asymmetric synthesis aims to create a specific stereoisomer directly. This can be accomplished by using a chiral auxiliary, as demonstrated in the synthesis of related compounds where an Evans auxiliary is used to direct an aldol (B89426) addition, followed by removal of the auxiliary to yield the chiral acid. nih.gov Another approach is the use of chiral catalysts in reactions like asymmetric hydrogenation of a corresponding unsaturated precursor. researchgate.net The asymmetric synthesis of (S)-3-phenylbutyric acid has been reported, providing a methodological precedent. biosynth.com

Chiral resolution involves the separation of a racemic mixture of enantiomers. A common method is to react the racemic acid with a single enantiomer of a chiral base (a resolving agent) to form a mixture of diastereomeric salts. libretexts.org These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization. libretexts.orglcms.cz After separation, the individual diastereomeric salts can be treated with a strong acid to regenerate the pure enantiomers of the carboxylic acid. libretexts.org The existence of commercially available enantiomers such as (R)-3-(3-fluorophenoxy)butanoic acid and (S)-3-(3-chlorophenoxy)butanoic acid indicates that such resolutions are feasible. bldpharm.combldpharm.com

Table 3: Approaches to Chiral this compound Analogues

| Method | Description | Example/Principle |

|---|---|---|

| Asymmetric Synthesis | Direct synthesis of a single enantiomer using chiral reagents or catalysts. | Use of chiral auxiliaries (e.g., Evans auxiliary), asymmetric hydrogenation. nih.govresearchgate.net |

| Chiral Resolution | Separation of a racemic mixture into its constituent enantiomers. | Formation of diastereomeric salts with a chiral amine, followed by separation and recovery of the pure acid enantiomer. libretexts.org |

Advanced Synthetic Techniques and Process Research for this compound

Recent advancements in chemical synthesis have focused on developing more efficient, scalable, and sustainable methods for producing key chemical intermediates. For this compound and its derivatives, research has explored large-scale production methodologies and the application of biocatalysis to create complex, chiral molecules with high precision.

Kilogram-Scale Synthesis and Process Optimization

The successful scale-up of synthetic routes from the laboratory bench to industrial production is a critical aspect of process chemistry. An efficient, kilogram-scale synthesis has been reported for a leukotriene B4 (LTB4) receptor antagonist that features a phenoxybutyric acid moiety. acs.orgpatsnap.com The process was designed to be robust and high-yielding, avoiding problematic procedures like chromatography for intermediates.

The development of such a process underscores key principles in process optimization, including:

Elimination of Chromatography: By carefully selecting reagents and reaction conditions, the need for chromatographic purification of oily intermediates was avoided, a major bottleneck in large-scale synthesis. acs.orgresearchgate.net

High-Yielding Steps: The formation of the central phenol core proceeded with almost quantitative yield, maximizing the throughput of the entire process. acs.org

| Key Transformation | Condensation of 1-benzotriazol-1-ylpropan-2-one with a chalcone (B49325) | acs.org |

Biocatalytic Approaches in this compound Derivative Synthesis

Biocatalysis has emerged as a powerful tool in modern organic synthesis, offering high selectivity and milder reaction conditions compared to traditional chemical methods. This is particularly valuable for the synthesis of structurally complex and chiral derivatives of this compound.

Research has demonstrated the biocatalytic, asymmetric construction of (2S,3S)-2-amino-3-hydroxy-3-methyl-4-phenoxybutanoic acid. wisc.edu This synthesis was achieved via an aldol addition of 1-phenoxypropan-2-one. wisc.edu The precise stereochemical outcome highlights the utility of enzymes in controlling chirality, a crucial aspect in the synthesis of bioactive molecules. The structure of the resulting dihydrate product was confirmed through small-molecule crystallography. iucr.org

Enzymatic resolution is another key biocatalytic technique applied to phenoxy acid derivatives. This method uses the enantioselectivity of enzymes to separate racemic mixtures. researchgate.net For instance, lipases have been used in the kinetic resolution of related phenoxy acids. A study involving a supported liquid membrane based on ionic liquids showed marked differences in the permeate fluxes for various organic acids due to the substrate specificity of lipases, indicating the potential for efficient separation. researchgate.net While the study focused on isomers like 4-phenoxybutyric acid, the principle is applicable to resolving racemic this compound. researchgate.net Similarly, patent literature describes the resolution of racemic 2-(4-fluoro-3-(trifluoromethyl)phenoxy)butanoic acid through the formation of diastereomeric salts, a classic method that can be complemented or replaced by more efficient enzymatic resolutions. google.com

The integration of biocatalysis with other advanced techniques like continuous flow processes offers further opportunities. beilstein-journals.org For example, immobilized enzymes can be used in flow reactors for esterification or hydrolysis reactions, enabling continuous production and easier product isolation. beilstein-journals.org

Table 2: Examples of Biocatalytic Applications for Phenoxybutanoic Acid Derivatives

| Application | Enzyme/Method | Substrate/Precursor | Product | Reference |

|---|---|---|---|---|

| Asymmetric Synthesis | Aldolase (Threonine aldolase) | 1-Phenoxypropan-2-one | (2S,3S)-2-amino-3-hydroxy-3-methyl-4-phenoxybutanoic acid | wisc.edu |

| Kinetic Resolution | Lipase | Racemic Phenoxybutyric Acids | Enantiomerically enriched acids | researchgate.net |

| Kinetic Resolution | Carbamoylase | Racemic α-amino-γ-phenoxybutyric acid | Enantiomerically pure amino acid | researchgate.net |

Structure Activity Relationship Sar Studies and Rational Molecular Design of 3 Phenoxybutanoic Acid Derivatives

Quantitative Structure-Activity Relationship (QSAR) Analyses of Phenoxybutanoic Acid Derivatives

Quantitative Structure-Activity Relationship (QSAR) represents a computational and statistical approach to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net The fundamental principle is that the variations in the biological activity of a group of molecules are dependent on the changes in their molecular features, which can be quantified by molecular descriptors. researchgate.net The resulting QSAR model, typically a linear or non-linear equation, can then be used to predict the activity of new, unsynthesized compounds, thereby guiding drug design and prioritizing synthetic efforts. researchgate.netnih.gov

The development of a robust QSAR model involves several key steps:

Data Set Selection : A series of structurally related compounds with experimentally determined biological activities is compiled. This dataset is typically divided into a "training set" to build the model and a "test set" to validate its predictive power. researchgate.netresearchgate.net

Descriptor Calculation : Various molecular descriptors are calculated for each compound. These descriptors quantify different aspects of the molecular structure, including electronic (e.g., atomic charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., LogP), and topological properties. nih.gov

Model Generation : Statistical methods, such as Multiple Linear Regression (MLR), are employed to generate a mathematical equation that correlates the descriptors (independent variables) with the biological activity (dependent variable). nih.govmsjonline.org

Validation : The model's statistical significance and predictive ability are rigorously assessed. Internal validation is often performed using methods like leave-one-out (LOO) cross-validation, while external validation uses the test set of compounds that were not included in the model's development. researchgate.netmsjonline.org

In the context of phenoxyalkanoic acids, a QSAR analysis was performed on a series of benzoxazole-phenoxyalkyl-phenoxybutyric acids with potent PPARα activation activity. researchgate.net The study utilized a diverse set of descriptors and the model was developed using a multiple linear stepwise regression method. researchgate.net The predictive capability of the resulting model was confirmed through both leave-one-out cross-validation and external validation on a test set. researchgate.net Such studies reveal which properties are most influential for bioactivity. For instance, QSAR studies on other aromatic acids have shown that inhibitory activity often increases with greater hydrophobicity, molar refractivity, and aromaticity. nih.gov

Pharmacophore Modeling and Ligand-Target Interaction Studies

Pharmacophore modeling is a cornerstone of rational drug design, focusing on the essential three-dimensional arrangement of steric and electronic features of a molecule that are necessary to trigger or block a specific biological response. nih.gov As defined by IUPAC, a pharmacophore is "the ensemble of steric and electronic features that is necessary to ensure the optimal supra-molecular interactions with a specific biological target structure". nih.gov These features typically include hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (HY), aromatic rings (AR), and positive or negative ionizable groups. researchgate.netnih.gov

Pharmacophore models can be developed through two primary approaches:

Ligand-Based Modeling : This method is used when the 3D structure of the biological target is unknown. It involves superimposing a set of active ligand molecules and extracting the common chemical features responsible for their activity. nih.govmdpi.com

Structure-Based Modeling : When the crystal structure of the target protein (e.g., an enzyme or receptor) is available, a pharmacophore model can be derived from the key interaction points observed between the target and a bound ligand in the binding site. nih.govmedsci.org

For phenoxyalkanoic acid derivatives, which often target receptors like the Free Fatty Acid Receptor 4 (FFAR4), the carboxylic acid moiety is a critical pharmacophoric feature. nih.gov This group is capable of forming essential hydrogen bonds with the receptor, a key aspect of ligand-target interaction. nih.gov Molecular docking studies, which predict the preferred orientation of a ligand within a binding site, can further elucidate these interactions. msjonline.orgnih.gov For example, docking analyses can reveal hydrogen bond interactions with specific amino acid residues (like Histidine or Tyrosine) in the target's active site, while the phenoxy group itself often engages in hydrophobic or pi-stacking interactions within a hydrophobic pocket of the receptor. msjonline.orgmdpi.com The combination of pharmacophore modeling and docking provides a powerful tool to understand the molecular underpinnings of binding and to screen virtual libraries for new potential inhibitors. nih.govmedsci.org

Design Principles for Modulating Biological Activities through Structural Modifications of 3-Phenoxybutanoic Acid

Systematic structural modifications of the this compound scaffold are employed to fine-tune its pharmacological properties. The primary goal is to enhance biological activity and improve the ADME (Absorption, Distribution, Metabolism, and Excretion) profile. Key design strategies involve altering the alkyl chain, substituting the phenyl ring, and incorporating heterocyclic systems.

Modifications to the butanoic acid chain and substitutions on the phenoxy ring can have a significant impact on the molecule's pharmacokinetic and pharmacodynamic properties.

Branching : An in silico study analyzed the effect of branching on the ADME profile of phenoxy acids. researchgate.net The study compared phenoxyacetic acid with derivatives like 3-phenoxypropanoic acid and this compound. researchgate.net The results indicated that while branching did not significantly affect the Total Polar Surface Area (TPSA) or percentage of absorption, other properties could be altered. researchgate.net For instance, in one study of FFAR4 agonists, increasing the carbon chain length between the carboxyl group and the ether oxygen led to a decrease in activity. nih.gov However, within a specific series of compounds substituted at the 2-position of the phenyl ring, the phenoxybutyric acid derivative demonstrated superior activity compared to those with shorter chains. nih.gov

| Compound/Derivative | LogP | TPSA (Ų) | % Absorption | % Plasma Protein Binding (PPB) | Ref |

| Phenoxyacetic acid | 1.24 | 46.53 | 92.94 | 39.12 | researchgate.net |

| 3-Phenoxypropanoic acid | 1.63 | 46.53 | 92.94 | 55.48 | researchgate.net |

| This compound | 2.02 | 46.53 | 92.94 | 67.57 | researchgate.net |

| 2,2-Dimethyl-3-phenoxypropanoic acid | 2.53 | 46.53 | 92.94 | 78.43 | researchgate.net |

Replacing the phenyl ring of the phenoxy group with a heterocyclic system or attaching a heterocycle as a substituent is a common and effective strategy in medicinal chemistry to modulate pharmacological profiles. researchgate.net Heterocycles can introduce new hydrogen bonding sites, alter polarity, improve metabolic stability, and enhance binding interactions with biological targets. researchgate.net

An in silico analysis demonstrated that incorporating different heterocyclic rings into the phenoxy acid scaffold significantly alters ADME properties. saudijournals.com For example, substituting the phenyl ring with thiazole, oxazole (B20620), or pyrazole (B372694) markedly increased the percentage of plasma protein binding compared to the parent phenoxy acid. saudijournals.com The introduction of a morpholine (B109124) ring increased the hydrophilicity of the resulting derivative. saudijournals.com In another example, a derivative of 4-phenoxybutanoic acid incorporating an imidazole (B134444) group was found to have enhanced biological activity due to the heterocycle's ability to participate in hydrogen bonding and metal coordination. The incorporation of moieties like 1,3,4-oxadiazole (B1194373) or pyridazine (B1198779) has also been shown to confer anticancer properties to phenoxy acid derivatives. mdpi.com

| Phenoxy Acid Derivative | % Plasma Protein Binding (PPB) | Ref |

| Unsubstituted Phenoxy Acid | 39.12 | saudijournals.com |

| Thiazole Substituted | 85.79 | saudijournals.com |

| Oxazole Substituted | 64.28 | saudijournals.com |

| Pyrazole Substituted | 64.98 | saudijournals.com |

| Morpholine Substituted | 20.15 | saudijournals.com |

Biological and Pharmacological Investigations of 3 Phenoxybutanoic Acid and Its Analogues

Receptor Modulation and Antagonistic Activities of 3-Phenoxybutanoic Acid Derivatives

The ability of this compound analogues to interact with and modulate the activity of crucial physiological receptors is a significant area of study. These interactions are pivotal in the treatment of various cardiovascular and metabolic diseases.

Endothelin A (ETA) Receptor Antagonism

A series of phenoxybutanoic and phenoxybutyric acid derivatives have been identified as potent antagonists of the Endothelin A (ETA) receptor, a key player in vasoconstriction and the pathophysiology of hypertension. ontosight.aiontosight.ai Research has focused on synthesizing analogues that can selectively block this receptor, thereby inducing vasodilation and lowering blood pressure.

One study detailed the development of 4-phenoxybutanoic acid derivatives, leading to the discovery of (R)-4-[2-cyano-5-(3-pyridylmethoxy)phenoxy]-4-(2-methylphenyl)butanoic acid (12m). This compound demonstrated low-nanomolar binding affinity for the ETA receptor and exhibited over 1000-fold selectivity against the ETB receptor. ontosight.ainih.gov Another series of phenoxybutanoic acid derivatives featuring benzoheterocycles also showed significant ETA antagonistic activities. ontosight.ai Notably, compound 6e from this series was found to be a selective ETA antagonist with a nanomolar IC50 value, and it proved effective in a model of hypoxia-induced pulmonary arterial hypertension. ontosight.ailookchem.com

| Compound | Target | Activity (IC50) | Selectivity | Reference |

|---|---|---|---|---|

| (R)-4-[2-cyano-5-(3-pyridylmethoxy)phenoxy]-4-(2-methylphenyl)butanoic acid (12m) | Rat ETA Receptor | 5.0 nM | >1000-fold over ETB receptor | ontosight.ainih.govnih.gov |

| Compound 6e | ETA Receptor | Nanomolar range | Selective ETA antagonist | ontosight.ai |

Peroxisome Proliferator-Activated Receptor (PPAR) Modulation

Peroxisome Proliferator-Activated Receptors (PPARs) are nuclear receptors that are critical in regulating lipid metabolism and inflammation. unil.chimrpress.com Phenoxybutanoic acid derivatives have emerged as significant modulators of these receptors, particularly PPARα and PPARγ, making them promising candidates for treating type 2 diabetes and dyslipidemia.

Pemafibrate (B1668597), a novel selective PPARα modulator (SPPARMα), is a notable example based on the phenoxybutanoic acid scaffold. nih.govnih.gov It was designed to have higher potency and selectivity for PPARα compared to older drugs like fenofibrate. nih.gov Pemafibrate effectively lowers plasma triglycerides and has demonstrated anti-inflammatory properties. nih.govnih.gov Another derivative, (2R)-2-(3-{3-[(4-Methoxyphenyl)carbonyl]-2-methyl-6-(trifluoromethoxy)-1H-indol-1-yl}phenoxy)butanoic acid (MK-0533), was identified as a selective PPARγ modulator with potential for treating type 2 diabetes with reduced side effects compared to full agonists.

Enzyme Inhibition by this compound Derivatives

The structural framework of phenoxybutanoic acid is also suited for designing inhibitors of specific enzymes implicated in disease processes.

5α-Reductase Inhibitory Activities

Derivatives of 4-phenoxybutyric acid, a close structural relative of this compound, have been evaluated as inhibitors of 5α-reductase, an enzyme that converts testosterone (B1683101) to the more potent dihydrotestosterone. semanticscholar.org This enzyme is a key target for treating benign prostatic hyperplasia and other androgen-dependent conditions.

A study of 4-phenoxybutyric acid derivatives attached to a tricyclic skeleton revealed that lipophilicity and specific substitutions on the tricyclic system were crucial for potent inhibition of rat type 2 5α-reductase. semanticscholar.org Another investigation synthesized eight nonsteroidal analogues by reacting 6-(4-phenyl-piperazine-1-yl)-3(2H)-pyridazinone with phenoxybutyric acid derivatives. researchgate.net Seven of these compounds showed moderate inhibitory activity against 5α-reductase. researchgate.net

| Compound Series | Enzyme Target | Key Findings | Reference |

|---|---|---|---|

| 4-Phenoxybutyric acids with a tricyclic skeleton | Rat Type 2 5α-Reductase | Potency influenced by lipophilicity and substitution pattern. Compound 26 was the most potent inhibitor at 0.1 µM. | semanticscholar.org |

| Pyridazinone-phenoxybutyric acid analogues | 5α-Reductase | 7 of 8 compounds showed moderate inhibitory activity, with compounds A1 and A7 showing inhibition rates of 12.50%. | researchgate.net |

Immunomodulatory and Anti-inflammatory Potentials

There is growing evidence for the anti-inflammatory and immunomodulatory effects of phenoxybutanoic acid derivatives, largely mediated through their action on PPARs. ontosight.ai PPARs are known to play a crucial role in regulating inflammation. unil.chimrpress.com

The selective PPARα modulator pemafibrate has been shown to suppress microglial activation, a key process in neuroinflammation. nih.gov Studies indicate that pemafibrate potently suppresses the expression of inflammatory cytokines in microglial cells through a PPARα-dependent pathway. nih.gov Furthermore, pemafibrate has been found to alleviate peritoneal inflammation and fibrosis by suppressing the NLRP3 inflammasome and reducing the infiltration of macrophages. nih.gov This suggests that selective activation of PPARα by phenoxybutanoic acid derivatives could be a promising therapeutic strategy for a variety of inflammatory conditions. nih.gov Some research also suggests that phenoxybutanoic acid itself may possess anti-inflammatory properties, though further investigation is required. ontosight.ai

Antimicrobial and Antifungal Efficacy Studies

The investigation into the antimicrobial properties of phenoxybutanoic acid derivatives has yielded varied but promising results against specific pathogens.

Research into 1,3,4-thiadiazole (B1197879) derivatives of 4-phenoxybutyric acid revealed that these compounds exhibited good antibacterial activity specifically against Staphylococcus aureus. semanticscholar.orgresearchgate.net However, they did not show activity against the tested Gram-negative bacteria or the fungus Candida albicans. researchgate.netkastamonu.edu.tr

In the realm of natural products, 3-(2,3-Dihydroxy phenoxy) butanoic acid has been isolated from the mangrove-derived fungus Cladosporium sp. OUCMDZ-302. researchgate.netnih.gov The discovery of this compound from a microbial source suggests potential inherent biological activities that warrant further investigation. Additionally, other related structures, such as chlorinated 3-phenylpropanoic acid derivatives, have demonstrated significant and selective activity against Escherichia coli and Staphylococcus aureus, indicating that the broader phenoxy-acid scaffold is a viable starting point for developing new antimicrobial agents. nih.gov

| Compound Series | Activity | Active Against | Inactive Against | Reference |

|---|---|---|---|---|

| 1,3,4-Thiadiazole derivatives of 4-phenoxybutyric acid | Antibacterial | Staphylococcus aureus | Gram-negative bacteria, Candida albicans | semanticscholar.orgresearchgate.netkastamonu.edu.tr |

| 3-(2,3-Dihydroxy phenoxy) butanoic acid | Natural Product | Isolated from fungus; specific activity requires further study. | N/A | researchgate.netnih.gov |

Research into Anticonvulsant and Neuroprotective Properties

While direct research on the anticonvulsant and neuroprotective properties of this compound is not extensively documented in publicly available literature, significant investigations have been conducted on its analogues and derivatives, revealing promising activities in these areas. The structural motif of a phenoxy group attached to a butyric acid backbone appears in various compounds that have been evaluated for their effects on the central nervous system.

Anticonvulsant Investigations

The exploration of phenoxybutanoic acid derivatives in the context of epilepsy has yielded several compounds of interest. For instance, derivatives of 4-phenoxybutyric acid have been incorporated into more complex heterocyclic structures, such as 1,3,4-thiadiazoles, which are known to exhibit a broad range of biological activities, including anticonvulsant effects. researchgate.netresearchgate.net Research into pyrazole (B372694) derivatives has also touched upon phenoxybutanoic acid, with two distinct pyrazoles containing a para-phenoxybutanoic acid moiety at the 3-position showing potential neuroactivity. jetir.org

Furthermore, fatty acid amides derived from 4-(2-(1-(2-chlorophenyl)-5-phenyl-1H-pyrazol-3-yl)phenoxy)butanoic acid have demonstrated anticonvulsant actions. dntb.gov.ua These findings suggest that the phenoxybutanoic acid scaffold can be a valuable starting point for the design of novel anticonvulsant agents. The anticonvulsant activity of such derivatives is often assessed using standard preclinical models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, which help to predict efficacy against different seizure types. nih.gov

A study on new 3-(2-chlorophenyl)- and 3-(3-chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides, which are analogues of previously studied compounds, has shown significant anticonvulsant activity. mdpi.com The most active compound, 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione , exhibited a more favorable ED₅₀ and protective index than the reference drug valproic acid in the MES test. mdpi.com

Table 1: Anticonvulsant Activity of Selected 3-(Chlorophenyl)-pyrrolidine-2,5-dione-acetamide Derivatives

| Compound | MES (ED₅₀ mg/kg) | 6 Hz (32 mA) (% Protection) | scPTZ (% Protection) |

|---|---|---|---|

| 6 | 68.30 | 75% | 100% |

| 7 | >300 | 50% | 0% |

| 15 | >300 | 50% | 0% |

| 19 | >300 | 50% | 0% |

| Valproic Acid | 252.74 | - | - |

Data sourced from a study on new anticonvulsant and antinociceptive acetamides. mdpi.com

Neuroprotective Explorations

The neuroprotective potential of compounds related to this compound has been an active area of research, particularly focusing on analogues like 4-phenylbutyric acid (4-PBA). Studies have shown that terminal aromatic substituted fatty acids, including 4-PBA and 3-phenylpropionate (B1229125) (3-PPA), can protect neuronal cells from death induced by endoplasmic reticulum (ER) stress. nih.gov This is a significant finding as ER stress is implicated in the pathogenesis of several neurodegenerative diseases. nih.gov These compounds have been shown to prevent the aggregation of certain proteins and reduce the accumulation of Parkin-associated endothelin receptor-like receptor (Pael-R), a factor involved in autosomal recessive juvenile parkinsonism. nih.gov

Derivatives containing the phenoxy moiety have been investigated for their ability to inhibit enzymes such as death-associated protein kinase 1 (DAPK1) and colony-stimulating factor 1 receptor (CSF1R), which are involved in tau pathology and neuroinflammation, respectively. mdpi.comnih.gov For instance, one compound demonstrated inhibitory activity against both DAPK1 and CSF1R with IC₅₀ values of 1.25 µM and 0.15 µM, respectively. mdpi.comnih.gov The phenoxy group in these molecules is often crucial for their interaction with the target proteins. mdpi.comnih.gov

A patent for a medicinal compound as a neuroprotective agent includes derivatives of phenoxybutanoic acid, highlighting the perceived potential of this chemical class in treating neuronal insults. google.com Furthermore, research on the design of selective matrix metalloproteinase-9 (MMP-9) inhibitors for the treatment of epilepsy has also utilized 4-phenoxybutyric acid as a chemical starting material, suggesting a link between the inhibition of this enzyme and neuroprotection in the context of seizures. ub.edu

Table 2: Neuroprotective Activity of a Phenoxy-Containing Compound

| Target Enzyme | IC₅₀ (µM) |

|---|---|

| DAPK1 | 1.25 |

| CSF1R | 0.15 |

Data from a study on the role of the phenoxy moiety in drug scaffolds. mdpi.comnih.gov

Exploratory Studies in Antineoplastic and Antiviral Applications

The versatility of the phenoxybutanoic acid structure has prompted its investigation in the fields of oncology and virology. Although direct studies on this compound are limited, its analogues and derivatives have shown promise as both antineoplastic and antiviral agents.

Antineoplastic Research

The analogue 3-phenylbutyric acid has been suggested to possess anti-cancer properties, potentially through the inhibition of histone deacetylases (HDACs), enzymes that play a critical role in the regulation of gene expression and are implicated in cancer development. ontosight.ai Similarly, a patent for the prevention of cancer lists phenoxybutyric acid and its derivatives as potential therapeutic agents. google.com

More complex derivatives have also been synthesized and evaluated. For example, 1,3,4-thiadiazole compounds derived from 4-phenoxybutyric acid have been noted for their potential as anticancer agents. researchgate.netresearchgate.netsemanticscholar.org Research on ethacrynic acid analogues, known for their anticancer properties, has also involved the use of phenoxybutyric acid in the synthesis of new compounds. researchgate.net

A patent for antitumor agents describes conjugates of calicheamicin (B1180863) analogues with 4-(3-oxopropyl)phenoxy)butanoic acid, demonstrating the utility of this scaffold as a linker in targeted drug delivery systems for cancer therapy. google.com Furthermore, research into combretastatin (B1194345) analogues, which are potent microtubule-targeted anticancer agents, has included the synthesis of benzoxepin rings from 4-phenoxybutyric acid. tandfonline.com

Table 3: Antiproliferative Activity of a Combretastatin Analogue

| Cell Line | Compound | IC₅₀ (µM) |

|---|---|---|

| MCF-7 | 11g | Not specified in abstract |

Data from a study on benzoxepin type combretastatin analogues. tandfonline.com

Antiviral Investigations

The phenoxy moiety is recognized as a crucial element in the scaffold of some antiviral compounds. mdpi.com While specific studies on the antiviral activity of this compound are not prominent, derivatives containing the phenoxy group have shown potent inhibitory activity against viruses like HIV-1. mdpi.com For instance, one such compound exhibited an EC₅₀ of 0.027 µM against HIV-1 replication. mdpi.com

Phenoxyacetic acid derivatives have been synthesized and evaluated for their in vitro antiviral activity. saudijournals.com The structural features of phenolic compounds, including the presence and position of functional groups, are known to influence their antiviral properties. nih.gov

A patent for inhibitors of dengue viral replication describes substituted indoline (B122111) derivatives that incorporate a 4-(...phenoxy)butanoic acid moiety. google.com One of the synthesized compounds, 4-(3-((1-(4-chloro-2-fluorophenyl)-2-oxo-2-(6-(trifluoromethoxy)indolin-1-yl)ethyl)amino)-5-methoxy-phenoxy)butanoic acid , demonstrates the application of this chemical structure in the development of novel antiviral agents. google.com Additionally, 1,3,4-thiadiazole derivatives of 4-phenoxybutyric acid have been reported to possess antimicrobial activity, which can sometimes extend to antiviral effects. researchgate.netsemanticscholar.org

Table 4: Antiviral Activity of a Phenoxy-Containing Compound against HIV-1

| Compound | EC₅₀ (µM) |

|---|---|

| 58 | 0.027 |

| Nevirapine (Reference) | 0.31 |

Data from a review on the phenoxy group as a privileged moiety. mdpi.com

Metabolic Pathways and Environmental Fate of 3 Phenoxybutanoic Acid

Biotransformation and Metabolism of 3-Phenoxybutanoic Acid in Biological Systems

The transformation of this compound within biological organisms involves several key enzymatic reactions that alter its chemical structure and biological activity.

Pathways of Enzymatic Degradation and In Vivo Fate

The breakdown of phenoxyalkanoic acids, including this compound, is primarily an enzymatic process. In mammals, studies on the related compound 3-phenoxybenzoic acid (3PBA) reveal that its metabolic fate is diverse and species-dependent, with hydroxylation of the aromatic ring being a critical initial step that often determines subsequent conjugation pathways. nih.gov While 3PBA is extensively metabolized through glycine, taurine, or glucuronic acid conjugation, this diversity highlights the potential for complex metabolic routes for phenoxybutanoic acid as well. nih.gov In rats, biliary excretion and subsequent enzymatic cleavage of glucuronide conjugates in the gastrointestinal tract, followed by reabsorption, indicate an enterohepatorenal disposition for 3PBA metabolites, a process that could also be relevant for phenoxybutanoic acid. nih.gov

In mitochondrial systems, ω-(phenoxy)alkanoic acids are known to undergo β-oxidation, a process fundamental to fatty acid metabolism. nih.gov This pathway involves the sequential cleavage of two-carbon units from the carboxylic acid side chain. For instance, 4-(phenoxy)butanoic acid is metabolized to phenoxyacetic acid through this process. nih.gov Fungi also play a significant role in the degradation of these compounds. The fungus Penicillium canescens, for example, can utilize phenoxybutyric acid as its sole carbon source, initiating degradation by converting it into phenol (B47542), which is then further metabolized.

Identification and Characterization of Metabolites

The enzymatic degradation of this compound and its derivatives yields a range of intermediate compounds. For instance, the degradation of phenoxybutyric acid by the fungus Penicillium canescens results in several identifiable metabolites. These include phenol, phenoxyacetic acid, and, notably, the methyl ketone phenoxypropan-2-one. Other minor metabolites that accumulate during this process are 4-phenoxy-2,3-dehydrobutyric acid and 4-phenoxy-3-hydroxybutyric acid.

In the context of agrochemicals, specific derivatives of phenoxybutanoic acid are known to be transformation products of parent pesticides. For example, 2-[4-Fluoro-3-(trifluoromethyl)phenoxy]butanoic acid is a known environmental metabolite of the herbicide Beflubutamid. The table below summarizes key metabolites identified from the degradation of various phenoxybutanoic acid compounds in different systems.

| Parent Compound | Degradation System | Identified Metabolites |

| Phenoxybutyric acid | Penicillium canescens | Phenol, Phenoxyacetic acid, Phenoxypropan-2-one, 4-Phenoxy-2,3-dehydrobutyric acid, 4-Phenoxy-3-hydroxybutyric acid |

| 4-(2,4-dichlorophenoxy)butyric acid (2,4-DB) | Susceptible Plants / Soil Microbes | 2,4-dichlorophenoxyacetic acid (2,4-D), 2,4-dichlorophenol (B122985) |

| 4-(4-chloro-2-methylphenoxy)butyric acid (MCPB) | Susceptible Plants / Soil Microbes | 4-chloro-2-methylphenoxyacetic acid (MCPA), 4-chloro-2-methylphenol |

| Beflubutamid | Environment | 2-[4-Fluoro-3-(trifluoromethyl)phenoxy]butanoic acid |

This table presents a selection of identified metabolites from the degradation of phenoxybutanoic acid and its derivatives.

Environmental Biodegradation and Persistence Studies of Phenoxybutanoic Acid Derivatives

The fate of phenoxybutanoic acid derivatives in the environment is heavily influenced by microbial activity, which can exhibit stereoselectivity and lead to various transformation products.

Enantioselective Degradation in Environmental Compartments

Many agrochemicals, including phenoxybutanoic acid derivatives, are chiral, meaning they exist as two non-superimposable mirror images (enantiomers). Microorganisms in soil and water often show a preference for degrading one enantiomer over the other, a phenomenon known as enantioselective degradation. researchgate.net

In studies involving the chiral herbicide beflubutamid, its major metabolite, a phenoxybutanoic acid, was observed to undergo significant enantiomerization (the conversion of one enantiomer into the other) in soil. researchgate.netacs.org This interconversion can complicate the environmental fate assessment, as the two enantiomers can have different biological activities and degradation rates. researchgate.net Furthermore, the degradation of a related phenoxybutanamide metabolite was found to be highly enantioselective. researchgate.netacs.org The degree of enantioselectivity in the degradation of chiral pesticides can vary significantly between different soil types and redox conditions. researchgate.netnih.gov For instance, studies on the related phenoxypropionic acid herbicide mecoprop (B166265) have shown that redox conditions in groundwater can influence the ratio of its (R)- and (S)-isomers. nih.gov

Environmental Impact and Transformation Products

The biodegradation of phenoxybutanoic acid herbicides in the environment leads to the formation of various transformation products. A primary degradation pathway is the cleavage of the ether bond, which releases the corresponding phenol derivative. nih.gov For example, the microbial degradation of 4-(2,4-dichlorophenoxy)butyric acid (2,4-DB) and 4-(4-chloro-2-methylphenoxy)butyric acid (MCPB) yields 2,4-dichlorophenol and 4-chloro-2-methylphenol, respectively.

| Parent Herbicide | Key Transformation Product(s) | Environmental Compartment |

| 4-(2,4-dichlorophenoxy)butyric acid (2,4-DB) | 2,4-dichlorophenoxyacetic acid (2,4-D), 2,4-dichlorophenol | Soil, Plants, Water |

| 4-(4-chloro-2-methylphenoxy)butyric acid (MCPB) | 4-chloro-2-methylphenoxyacetic acid (MCPA), 4-chloro-2-methylphenol | Soil, Plants, Water |

| Beflubutamid | Phenoxybutanoic acid metabolite, Phenoxybutanamide metabolite | Soil |

This table summarizes major environmental transformation products of common phenoxybutanoic acid-related herbicides.

Agrochemical Metabolism and Translocation in Plant Systems

The metabolism of phenoxybutanoic acid derivatives in plants is a cornerstone of their selective herbicidal action. unl.edu Many compounds in this class, such as 2,4-DB, are themselves non-toxic to plants. ucanr.edu Their herbicidal activity comes from their conversion within susceptible plant species into highly phytotoxic phenoxyacetic acids. unl.eduucanr.edu

This bioactivation occurs through the β-oxidation pathway, a common metabolic process in plants that shortens fatty acid chains by two carbons at a time. unl.edulsuagcenter.com Broadleaf weeds readily perform this conversion, transforming the applied phenoxybutyric acid into its corresponding toxic acetic acid derivative (e.g., 2,4-DB is converted to 2,4-D), which leads to their death. unl.edulsuagcenter.com In contrast, many tolerant crop species, particularly legumes like alfalfa and peas, lack the robust enzymatic machinery to carry out this β-oxidation at a significant rate. lsuagcenter.compublications.gc.ca This differential metabolism is a classic example of herbicide selectivity based on the biochemical differences between crop and weed. lsuagcenter.com Studies with sterile pea plants have confirmed that this enzymatic ability for beta-oxidation resides within the plant tissue itself, not just in surface microorganisms. cambridge.org

Once inside the plant, these chemicals can be moved, or translocated, to different parts of the plant. oregonstate.edu The movement can occur in the xylem (water-conducting tissue) or the phloem (sugar-conducting tissue). ucanr.edu The chemical form of the compound can influence its mobility; for example, conjugation with other molecules can alter its translocation and metabolic fate. ncl.ac.uk

Computational and Theoretical Chemistry Applications in 3 Phenoxybutanoic Acid Research

In Silico Prediction of Pharmacokinetic and Pharmacodynamic Profiles

In the early stages of drug discovery and development, predicting the pharmacokinetic properties of a compound is crucial to assess its potential as a therapeutic agent. In silico methods offer a rapid and cost-effective means to evaluate these properties before undertaking expensive and time-consuming experimental studies.

Computational tools can predict the ADME properties of 3-phenoxybutanoic acid based on its chemical structure. These predictions are derived from quantitative structure-activity relationship (QSAR) models and machine learning algorithms trained on large datasets of experimentally determined properties. For this compound, a variety of ADME parameters have been computationally predicted, providing a comprehensive overview of its likely behavior in a biological system.

The following table presents a selection of computationally predicted ADME and physicochemical properties for this compound, generated using various in silico models.

| Property | Predicted Value | Significance in Pharmacokinetics |

|---|---|---|

| Molecular Weight | 180.20 g/mol | Influences absorption and distribution; generally, lower molecular weight compounds are more readily absorbed. |

| logP (Octanol/Water Partition Coefficient) | 1.8 | Indicates lipophilicity, which affects membrane permeability and absorption. A value in this range suggests good absorption and distribution. |

| Topological Polar Surface Area (TPSA) | 46.5 Ų | Predicts drug transport properties, including intestinal absorption and blood-brain barrier penetration. Values below 140 Ų are generally associated with good oral bioavailability. |

| Hydrogen Bond Donors | 1 | Affects solubility and membrane permeability. Fewer hydrogen bond donors generally lead to better absorption. |

| Hydrogen Bond Acceptors | 3 | Impacts solubility and interactions with biological targets. |

| Rotatable Bonds | 4 | Relates to molecular flexibility, which can influence binding to target receptors and metabolic enzymes. |

| Water Solubility (logS) | -2.25 | Indicates the solubility of the compound in water, which is crucial for absorption and formulation. This value suggests moderate solubility. |

| Gastrointestinal (GI) Absorption | High | Predicts the extent of absorption from the gastrointestinal tract into the bloodstream. |

| CYP2D6 Inhibitor | No | Predicts the potential to inhibit the cytochrome P450 2D6 enzyme, a key enzyme in drug metabolism. Non-inhibition suggests a lower risk of drug-drug interactions. |

| CYP3A4 Inhibitor | No | Predicts the potential to inhibit the cytochrome P450 3A4 enzyme, another critical enzyme for drug metabolism. Non-inhibition is a favorable property. |

The ability of a compound to cross the blood-brain barrier is a critical factor for drugs targeting the central nervous system (CNS). In silico models are widely used to predict BBB permeability based on a molecule's physicochemical properties. These models often use descriptors such as lipophilicity (logP), polar surface area, molecular weight, and the number of hydrogen bond donors and acceptors.

For this compound, computational predictions suggest whether it is likely to penetrate the CNS. The "BOILED-Egg" model, for instance, provides a graphical prediction of BBB permeability and gastrointestinal absorption.

| Model | Prediction for this compound | Interpretation |

|---|---|---|

| BOILED-Egg Model | BBB Permeant: Yes | The model predicts that this compound is likely to cross the blood-brain barrier. |

| P-glycoprotein (P-gp) Substrate | No | The compound is not predicted to be a substrate of P-glycoprotein, an efflux transporter that removes substances from the brain. This further supports the potential for CNS penetration. |

These predictions indicate that this compound possesses molecular characteristics favorable for crossing the blood-brain barrier, making it a potential candidate for CNS-related research.

Molecular Docking and Dynamics Simulations for Receptor Binding

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict the binding orientation and affinity of a ligand to a target receptor. While specific docking and MD simulation studies exclusively on this compound are not extensively documented in publicly available literature, research on its derivatives provides valuable insights into how this chemical scaffold can interact with biological targets.

For instance, studies on phenoxybutanoic acid derivatives as endothelin receptor antagonists have utilized molecular modeling to understand their structure-activity relationships. These studies typically involve:

Homology Modeling: Building a 3D model of the target receptor if its experimental structure is unavailable.

Molecular Docking: Placing the ligand (e.g., a this compound derivative) into the binding site of the receptor to predict the most favorable binding pose. The scoring functions used in docking estimate the binding affinity.

Molecular Dynamics Simulations: Simulating the movement of the ligand-receptor complex over time to assess the stability of the binding pose and to understand the dynamic interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding.

These simulations can reveal key amino acid residues in the receptor's binding pocket that are crucial for the interaction with the phenoxybutanoic acid core structure. This information is instrumental in designing more potent and selective ligands.

Quantum Chemical Calculations for Electronic Structure and Reactivity (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of molecules. These methods provide detailed information about the distribution of electrons within a molecule and can be used to predict various chemical properties.

For this compound, DFT calculations can be used to determine:

Optimized Molecular Geometry: The most stable 3D arrangement of the atoms in the molecule.

Electronic Properties: Such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability.

Molecular Electrostatic Potential (MEP): A map of the electrostatic potential on the surface of the molecule, which helps in identifying regions that are prone to electrophilic or nucleophilic attack. This is crucial for understanding how the molecule might interact with biological macromolecules.

Reactivity Descriptors: Parameters like chemical hardness, softness, and electronegativity can be calculated to quantify the molecule's reactivity.

Advanced Analytical and Spectroscopic Characterization Methodologies for 3 Phenoxybutanoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous structural elucidation of organic molecules, including 3-Phenoxybutanoic acid. Through the analysis of ¹H and ¹³C NMR spectra, the precise connectivity of atoms and the chemical environment of each nucleus can be determined.

For this compound, the ¹H NMR spectrum provides key information. The protons on the phenyl group typically appear as a complex multiplet in the aromatic region (approximately 6.8-7.3 ppm). The methine proton (H3), being adjacent to the electron-withdrawing phenoxy group, is expected to resonate downfield. The methylene protons (H2) adjacent to the carboxylic acid group and the methine proton would exhibit distinct signals, with their multiplicity revealing scalar coupling with neighboring protons. The methyl protons (H4) would appear as a doublet due to coupling with the H3 proton.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| H-aromatic | 6.8 - 7.3 | Multiplet |

| H3 | 4.5 - 4.8 | Multiplet |

| H2 | 2.6 - 2.8 | Multiplet |

| H4 | 1.3 - 1.5 | Doublet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C=O | 175 - 178 |

| C-aromatic (C-O) | 157 - 160 |

| C-aromatic | 115 - 130 |

| C3 | 70 - 75 |

| C2 | 40 - 45 |

| C4 | 20 - 25 |

Mass Spectrometry (MS) for Identification and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns. For this compound, with a molecular formula of C₁₀H₁₂O₃, the calculated molecular weight is approximately 180.20 g/mol nih.gov.

In a typical electron ionization (EI) mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at an m/z corresponding to its molecular weight. The fragmentation of the molecular ion provides valuable structural clues. Common fragmentation pathways for carboxylic acids include the loss of the carboxyl group (•COOH, mass 45) or the loss of water (H₂O, mass 18) from the molecular ion. For this compound, a significant fragment would likely arise from the cleavage of the C-O bond, resulting in a phenoxy radical (C₆H₅O•, mass 93) and a charged butanoyl fragment, or a phenol (B47542) cation (C₆H₅OH⁺•, m/z 94) and a neutral butenoic acid fragment. Alpha-cleavage next to the carbonyl group could also lead to the loss of an ethyl-phenoxy radical. The presence and relative abundance of these fragment ions in the mass spectrum allow for the confirmation of the compound's identity and an assessment of its purity by detecting any unexpected ions.

Table 3: Expected Key Fragment Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

| 180 | [C₁₀H₁₂O₃]⁺ (Molecular Ion) |

| 162 | [M - H₂O]⁺ |

| 135 | [M - COOH]⁺ |

| 94 | [C₆H₅OH]⁺• |

| 77 | [C₆H₅]⁺ |

Chromatographic Techniques for Separation and Analysis (e.g., Chiral HPLC and GC-MS for Enantiomers)

Chromatographic techniques are indispensable for the separation, identification, and quantification of this compound, particularly for resolving its enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC) is the method of choice for separating the enantiomers of this compound. Chiral stationary phases (CSPs), especially those based on polysaccharides like cellulose or amylose derivatives, are widely used for the resolution of racemic acidic compounds. The separation mechanism relies on the differential formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. The choice of mobile phase, typically a mixture of a non-polar solvent like hexane and a polar modifier such as isopropanol or ethanol, is critical for achieving optimal separation. The elution order of the enantiomers can be influenced by the specific CSP, the composition of the mobile phase, and the temperature.

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of this compound. Due to the low volatility of the carboxylic acid, derivatization is often necessary prior to GC analysis. This process involves converting the carboxylic acid group into a more volatile ester, for example, by reaction with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or an alkylating agent. The derivatized compound can then be separated on a GC column and detected by a mass spectrometer. GC-MS provides excellent separation efficiency and allows for the identification of the compound based on its retention time and mass spectrum. For chiral analysis using GC, a chiral capillary column is employed to separate the derivatized enantiomers.

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. To perform this analysis, a suitable single crystal of this compound is required. The crystal is irradiated with X-rays, and the resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of all atoms in the crystal lattice can be determined.

Future Perspectives and Emerging Research Directions for 3 Phenoxybutanoic Acid

Development of Next-Generation Therapeutic Agents Based on the 3-Phenoxybutanoic Acid Scaffold

The this compound structure represents a promising scaffold for the development of new therapeutic agents. The phenoxy group is considered a "privileged moiety" in drug discovery, known for its role in binding to biological targets. nih.gov Researchers are exploring derivatives of similar propanoic and butyric acid structures for a range of medical applications, suggesting a rich field of potential for this compound.

Future research is likely to focus on modifying the core this compound structure to enhance potency and selectivity for various biological targets. For instance, derivatives of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid are being investigated as promising scaffolds for lung cancer therapies, showing efficacy against both drug-sensitive and drug-resistant cell lines. mdpi.com Similarly, studies on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have identified candidates with both anticancer and antioxidant properties. researchgate.net This indicates that by strategically altering substituents on the phenyl ring or modifying the butanoic acid chain of this compound, new compounds could be designed to target specific enzymes or receptors involved in disease pathways.

The development of nucleic acid-based therapies, which have become a third major drug class, also presents opportunities. nih.govnih.gov While not a direct application, the principles of targeted delivery and specific binding could inspire the design of this compound derivatives that act as carriers or modulators for these advanced therapeutics. Furthermore, compounds like 4-phenylbutyric acid (4-PBA), a structurally related molecule, have been identified as potential treatments for rare genetic disorders such as Tay-Sachs and Sandhoff diseases, highlighting the potential for simple phenylalkanoic acids to address complex medical conditions. thecolumns.in

Table 1: Potential Therapeutic Avenues for this compound Derivatives

| Therapeutic Area | Potential Target/Mechanism | Rationale Based on Related Scaffolds |

|---|---|---|

| Oncology | Targeting SIRT2 and EGFR in lung cancer models. mdpi.com | Thiazole derivatives of a propanoic acid scaffold show potent antiproliferative activity. mdpi.com |

| Oncology | Induction of G2/M phase cell cycle arrest and apoptosis. nih.gov | 2-aminobenzamide derivatives with phenoxy moieties are active against hepatocellular carcinoma. nih.gov |

| Neuroprotection | Inhibition of tau aggregate formation (e.g., via DAPK1). nih.gov | Phenoxypyrimidine scaffolds have been designed as inhibitors of kinases involved in neurodegeneration. nih.gov |

| Rare Genetic Diseases | Addressing underlying mechanisms of lysosomal storage disorders. | The related compound 4-phenylbutyric acid shows promise for Tay-Sachs and Sandhoff diseases. thecolumns.in |

Innovations in Agrochemical and Materials Science Applications of this compound Derivatives

In agrochemicals, phenoxyalkanoic acids are a well-established class of herbicides. researchgate.net Future research will likely focus on creating next-generation herbicides based on the this compound structure that offer improved selectivity, lower environmental persistence, and novel modes of action to combat herbicide resistance. Innovations may involve creating derivatives that are more readily biodegradable or that target specific weed enzymes not affected by current products.

In materials science, there is emerging potential for using this compound derivatives in the synthesis of novel biopolymers. The production of polyhydroxyalkanoates (PHAs), a class of biodegradable polyesters, often involves using precursor molecules to incorporate specific monomer units and tailor the polymer's properties. researchgate.netmdpi.com For example, valeric acid is used as a precursor to incorporate 3-hydroxyvalerate (B1259860) (3HV) units into a poly(3-hydroxybutyrate) (PHB) backbone, creating the copolymer PHBV. researchgate.netnih.gov

Following this logic, this compound could be investigated as a novel precursor for creating functionalized PHAs. Its incorporation could introduce aromatic functionalities into the polymer chain, potentially enhancing properties such as thermal stability, UV resistance, or hydrophobicity. This could lead to the development of new biodegradable plastics with specialized applications in packaging, medicine, or electronics. Research would need to explore microbial pathways capable of processing this precursor and integrating it into the growing polymer chain.

Advancements in Green Chemistry and Sustainable Synthesis of this compound

The future production of this compound and its derivatives will be increasingly governed by the principles of green chemistry, aiming for more sustainable and economically feasible processes. mdpi.com This involves a shift away from traditional synthesis routes that may rely on harsh chemicals and energy-intensive steps.

Key advancements are expected in the following areas:

Bio-based Feedstocks: Research is focused on producing platform chemicals from renewable biomass like corn stover or glycerol. dtu.dk Future synthesis routes for this compound could start from bio-derived phenol (B47542) and butanoic acid precursors, reducing the reliance on fossil fuels.

Enzymatic and Catalytic Processes: The use of biocatalysts (enzymes) or more efficient chemical catalysts can lead to higher selectivity, milder reaction conditions, and less waste. For example, reductive catalytic fractionation (RCF) is a promising method for extracting valuable phenolic compounds from lignin, which could serve as a source for the phenoxy group. chimia.ch

Consolidated Bioprocessing: This approach combines enzyme production, biomass hydrolysis, and fermentation into a single step, significantly lowering costs for producing bio-based chemicals like lactic acid. chimia.ch A similar strategy could hypothetically be developed for this compound, using engineered microorganisms to convert biomass directly into the target molecule.

Flow Chemistry: Continuous flow reactors offer better control over reaction parameters, improved safety, and easier scalability compared to traditional batch processing. This can lead to higher yields and purity in the synthesis of fine chemicals and pharmaceutical intermediates.

Integration of Artificial Intelligence and Machine Learning in Predictive Modeling of Phenoxybutanoic Acids

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the research and development of chemicals like this compound. ljmu.ac.ukfrontiersin.org These computational tools can analyze vast datasets to predict properties, optimize processes, and accelerate discovery, thereby reducing the need for expensive and time-consuming laboratory experiments. frontiersin.orgresearchgate.net

Future applications in the context of phenoxybutanoic acids include:

Predictive Toxicology: ML models, particularly Quantitative Structure-Activity Relationship (QSAR) models, can predict the potential toxicity of new this compound derivatives based on their molecular structure. jocpr.comresearchgate.net This allows for the early-stage screening of candidates to identify and eliminate potentially harmful compounds before synthesis, aligning with the ethical principles of reducing animal testing. ljmu.ac.ukresearchgate.net

Drug Discovery and Design: Deep generative models can design novel 3D molecular structures conditioned on a specific biological target, such as a receptor binding site. digitellinc.com This approach could be used to generate new drug candidates based on the this compound scaffold with potentially high binding affinity and efficacy.

Process Optimization: ML algorithms can be trained to predict and optimize the production performance of chemicals. nih.gov By analyzing factors like reactant concentrations, temperature, and catalysts, these models can identify the optimal conditions for synthesizing this compound derivatives, maximizing yield and minimizing costs. nih.gov

Pharmacokinetic Modeling: AI can enhance the development of physiologically based pharmacokinetic (PBPK) models, which simulate the absorption, distribution, metabolism, and excretion (ADME) of a compound in the body. nih.gov This is crucial for evaluating the potential of new therapeutic agents derived from the this compound scaffold.

Table 2: Applications of AI/ML in Phenoxybutanoic Acid Research

| AI/ML Application | Objective | Potential Impact |

|---|---|---|

| QSAR Modeling | Predict toxicity and biological activity of new derivatives. jocpr.comresearchgate.net | Faster, cheaper, and more ethical screening of compounds; reduced animal testing. researchgate.net |

| Generative Models | Design novel drug candidates with optimized 3D structures for specific targets. digitellinc.com | Accelerate the discovery of new therapeutic agents. |

| Process Optimization Models | Identify optimal reaction conditions for synthesis. nih.gov | Increase production yield, reduce costs, and improve sustainability. |

| PBPK Modeling | Predict the ADME profile of potential drugs. nih.gov | Improve the translation of preclinical findings to clinical trials. |

Strategies for Environmental Remediation and Management of Phenoxybutanoic Acid Contaminants

As with other agrochemicals, the potential for environmental contamination by phenoxybutanoic acids necessitates the development of effective remediation strategies. researchgate.net Future research will focus on integrated and sustainable approaches to manage and remove these compounds from soil and water.

Emerging strategies include:

Bioremediation: This approach utilizes microorganisms to break down contaminants. The bacterium Cupriavidus oxalaticus strain X32, for example, has shown the ability to efficiently degrade phenoxyalkanoic acid herbicides, even in alkaline conditions. acs.org Future work will involve identifying or engineering microbes specifically for the degradation of this compound and optimizing conditions for their use in contaminated sites through biostimulation or bioaugmentation. acs.orgenvirotecnics.com

Advanced Oxidation Processes (AOPs): In situ chemical oxidation (ISCO) is an effective method for treating source zones with high contaminant concentrations. envirotecnics.com AOPs use powerful oxidizing agents like ozone or persulfate to destroy persistent organic pollutants. nih.govwisdomlib.org Research is ongoing to enhance the efficiency of these methods and minimize byproducts.

Combined Treatments: A "treatment train" approach, which combines multiple remediation technologies sequentially or simultaneously, is often more effective and economical. envirotecnics.com For instance, soil washing with surfactants could be used to mobilize the contaminant, followed by bioremediation or chemical oxidation to destroy it. envirotecnics.comwisdomlib.org Another approach combines ex situ leaching with electrochemical treatment, which has shown to significantly enhance the removal of pollutants from fine-grained soil. nih.govresearchgate.net

Adsorption: Phenoxyalkanoic acids are known to adsorb to soil components, particularly organic matter and minerals. researchgate.netmdpi.com This process is influenced by soil pH and composition. researchgate.netmdpi.com Future management strategies could involve using engineered adsorbents or biochar to sequester phenoxybutanoic acid contaminants, preventing their migration into groundwater.

常见问题

Q. What analytical techniques are recommended to confirm the structural integrity and purity of 3-Phenoxybutanoic acid in laboratory settings?

- Methodological Answer: Researchers should employ a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) for structural confirmation, infrared (IR) spectroscopy to identify functional groups (e.g., carboxylic acid and ether moieties), and high-performance liquid chromatography (HPLC) with UV detection for purity assessment. Calibration against reference spectra from authoritative databases, such as the NIST Chemistry WebBook for related compounds (e.g., 3-Phenylbutyric acid), ensures accuracy . Mass spectrometry (MS) can further validate molecular weight and fragmentation patterns.

Q. What safety protocols are critical when handling this compound in synthetic workflows?

- Methodological Answer: Laboratory personnel must wear protective equipment (gloves, goggles, lab coats) to avoid skin/eye contact. Experiments should be conducted in a fume hood to minimize inhalation risks. Waste containing this compound must be segregated and disposed of via certified chemical waste services to prevent environmental contamination. These protocols align with best practices for handling structurally similar carboxylic acids, as outlined in safety guidelines for 4-Methoxy-2,4-dioxobutanoic acid .

Q. How can researchers optimize synthetic routes for this compound, and what purification challenges arise?

- Methodological Answer: Common synthetic approaches include ester hydrolysis of 3-phenoxybutanoate esters under acidic or basic conditions or coupling phenoxy groups with butanoic acid derivatives. Challenges include minimizing byproducts (e.g., incomplete hydrolysis) and achieving high yields. Purification via recrystallization (using ethanol/water mixtures) or silica-gel column chromatography (with gradient elution) is recommended. Purity should be confirmed using HPLC, referencing methods applied to analogous compounds like 3-Phenylbutyric acid .

Advanced Research Questions

Q. What experimental strategies elucidate the metabolic pathways of this compound in microbial systems?

- Methodological Answer: Isotope-labeling studies (e.g., ¹³C or ²H) combined with liquid chromatography-tandem mass spectrometry (LC-MS/MS) can track metabolite formation. Microbial cultures (e.g., Rhodococcus spp.) should be incubated with this compound under aerobic conditions, followed by extraction and analysis of intermediates. Prior work on 3-Phenylbutyric acid degradation by Rhodococcus rhodochrous PB1 demonstrated initial oxidation of the aromatic ring and side chain, a framework applicable here .

Q. How can contradictions in reported stability data for this compound under varying conditions be resolved?

- Methodological Answer: Conduct controlled stability studies across pH (2–12), temperature (4°C, 25°C, 40°C), and light exposure. Use accelerated aging tests (e.g., 40°C/75% relative humidity) to simulate long-term degradation. Analytical techniques like HPLC-UV and gas chromatography (GC) quantify decomposition products. Reference stability protocols for structurally related acids, such as 3-oxobutanoic acid, which degrades via keto-enol tautomerism under acidic conditions .

Q. What computational approaches predict the biological activity of this compound derivatives?

- Methodological Answer: Molecular docking simulations (e.g., AutoDock Vina) can model interactions between this compound derivatives and target enzymes (e.g., cyclooxygenase or β-lactamases). Density functional theory (DFT) calculations assess electronic properties influencing reactivity. These methods mirror strategies used to evaluate Fmoc-protected amino acid derivatives, where steric and electronic effects dictate biological activity .

Q. How do researchers design experiments to assess the environmental fate of this compound in aqueous systems?

- Methodological Answer: Perform photolysis and hydrolysis studies under simulated sunlight (UV-Vis irradiation) and varying pH. Use LC-MS to identify transformation products (e.g., phenoxy radicals or hydroxylated derivatives). Compare results with degradation pathways of analogous compounds, such as 4-Phenoxybenzoic acid, which undergoes photolytic cleavage of the ether bond .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息